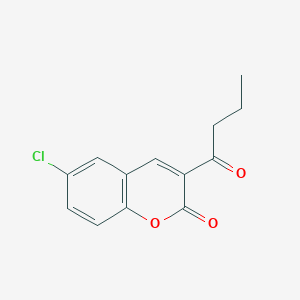

3-butyryl-6-chloro-2H-chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-butanoyl-6-chlorochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3/c1-2-3-11(15)10-7-8-6-9(14)4-5-12(8)17-13(10)16/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQKRTNXPIAPGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigation of Biological Activities of 3 Butyryl 6 Chloro 2h Chromen 2 One and Its Derivatives

Antimicrobial Activity Assessments

The antimicrobial potential of coumarin (B35378) derivatives has been extensively explored, with studies revealing a broad spectrum of activity against various pathogens. ijpsjournal.commdpi.com The introduction of a chlorine atom at the C-6 position of the coumarin ring has been noted to influence these biological activities. cabidigitallibrary.org

Antibacterial Activity Profiling

Coumarin derivatives have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govtandfonline.com The mechanism of action is often attributed to their ability to damage bacterial cell membranes. mdpi.com

Research on various coumarin derivatives has shown significant antibacterial efficacy. For instance, a series of 4-methyl-7-O-substituted coumarins displayed considerable activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, and Proteus vulgaris. nih.gov Similarly, novel 3,6-disubstituted coumarin derivatives have shown moderate to good activity against Pseudomonas aeruginosa, Bacillus subtilis, and Escherichia coli. tandfonline.com

While specific studies on the antibacterial profile of 3-butyryl-6-chloro-2H-chromen-2-one are not extensively documented, the antibacterial activity of structurally related compounds provides valuable insights. For example, 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one has been shown to inhibit the growth of various bacteria, with a minimum inhibitory concentration (MIC) of 0.75 mg/ml against Bacillus cereus and Bacillus coagulans, and 1.5 mg/ml against Escherichia coli and Staphylococcus aureus. academicjournals.org

| Compound | Bacterial Strain | Activity/Result | Reference |

|---|---|---|---|

| 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one | Bacillus cereus | MIC: 0.75 mg/ml | academicjournals.org |

| 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one | Bacillus coagulans | MIC: 0.75 mg/ml | academicjournals.org |

| 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one | Escherichia coli | MIC: 1.5 mg/ml | academicjournals.org |

| 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one | Staphylococcus aureus | MIC: 1.5 mg/ml | academicjournals.org |

| 4-methyl-7-O-substituted coumarins | Various Gram-positive and Gram-negative bacteria | MIC values ranging from 1.09 to 25 µg/mL | nih.gov |

| 3,6-disubstituted coumarin derivatives | Pseudomonas aeruginosa, Bacillus subtilis, Escherichia coli | Moderate to good activity | tandfonline.com |

Antifungal Activity Evaluations

The antifungal properties of coumarin derivatives are well-documented, with their efficacy being highly dependent on their chemical structure. cabidigitallibrary.orgresearchgate.net The presence of a hydroxyl group at the C-7 position and chloro substituents have been shown to enhance antifungal activity. cabidigitallibrary.org

Studies have demonstrated the potential of coumarin derivatives against a range of fungal pathogens. For example, some coumarin-pyrrole hybrids have shown significant fungicidal activities against phytopathogenic fungi like Rhizoctorzia solani. researchgate.net Furthermore, certain coumarin 7-carboxamide and sulfonamide derivatives have exhibited potent activity against Botrytis cinerea. mdpi.com The antifungal action of these compounds can involve the destabilization of the fungal cell membrane through hydrophobic interactions. samipubco.com

While direct data on the antifungal activity of this compound is limited, research on related chlorinated coumarins is informative. For instance, 8-chloro-coumarin and ethyl 8-chloro-coumarin-3-carboxylate have demonstrated strong inhibition against Valsa mali. mdpi.com

| Compound/Derivative | Fungal Strain | Activity/Result | Reference |

|---|---|---|---|

| Coumarin-pyrrole hybrids (e.g., 6j, 6k, 6o, 6p, 6r) | Rhizoctorzia solani | EC50 values ranging from 3.94 to 7.75 µg/mL | researchgate.net |

| Coumarin 7-carboxamide/sulfonamide derivative (6r) | Botrytis cinerea | EC50 = 20.52 µg/mL | mdpi.com |

| 8-chloro-coumarin | Valsa mali | EC50 = 0.085 mmol/L | mdpi.com |

| Ethyl 8-chloro-coumarin-3-carboxylate | Valsa mali | EC50 = 0.078 mmol/L | mdpi.com |

Antiparasitic and Anthelmintic Studies

Coumarin derivatives have emerged as promising candidates in the search for new antiparasitic and anthelmintic agents. bohrium.comdoaj.org Both natural and synthetic coumarins have been investigated for their efficacy against various parasites. bohrium.com

Several studies have highlighted the potential of coumarin derivatives in combating parasitic infections. For instance, a series of 44 coumarin derivatives were evaluated for their activity against Dactylogyrus intermedius in goldfish, with many exhibiting efficient anthelmintic activity. researchgate.net In another study, a coumarin-imidazole hybrid derivative showed potent anthelmintic activity against the same parasite. researchgate.net The structure-activity relationship studies revealed that the nature of substituents on the coumarin ring plays a crucial role in their anthelmintic efficacy. bohrium.comresearchgate.net

| Compound/Derivative | Parasite | Activity/Result | Reference |

|---|---|---|---|

| Coumarin derivatives (44 compounds) | Dactylogyrus intermedius | EC50 values of 1 mg/L to 10 mg/L | researchgate.net |

| Coumarin-imidazole hybrid (compound 23) | Dactylogyrus intermedius | EC50 value of 0.85 mg/L | researchgate.net |

| 7-((1-tosyl-1H-1,2,3-triazol-4-yl)methoxy)-2H-chromen-2-one (N11) | Dactylogyrus intermedius | 99.84% efficacy at 10 µM | nih.gov |

Enzyme Inhibition Studies

Coumarins are known to act as inhibitors of various enzymes, a property that contributes to their diverse biological activities. sciforum.net

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy for managing Alzheimer's disease. mums.ac.irtandfonline.com Coumarin derivatives have been extensively investigated as potential cholinesterase inhibitors. mums.ac.irresearchgate.netbohrium.com

Research has shown that certain coumarin derivatives can be potent and selective inhibitors of AChE. For example, a series of coumarin derivatives bearing a quinoline (B57606) group demonstrated significant AChE inhibitory activity. mums.ac.ir Similarly, some 3-(4-aminophenyl)-coumarin derivatives have shown selective inhibition of AChE and BuChE. tandfonline.com A study on O-substituted derivatives of chlorinated coumarins also revealed proficient activity against both cholinesterase enzymes. nih.govresearchgate.net

| Compound/Derivative | Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Coumarin derivative with quinoline group (3b) | AChE | 8.80 µM | mums.ac.ir |

| Coumarin derivative with quinoline group (3b) | BuChE | 26.50 µM | mums.ac.ir |

| 3-(4-aminophenyl)-coumarin derivative (4m) | AChE | 0.091 µM | tandfonline.com |

| 3-(4-aminophenyl)-coumarin derivative (4k) | BuChE | 0.559 µM | tandfonline.com |

| Carbazole-coumarin hybrid (3h) | AChE | 6.72 µM | bohrium.com |

| Carbazole-coumarin hybrid (3k) | BuChE | 0.50 µM | bohrium.com |

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOX) are enzymes involved in the inflammatory process, and their inhibition is a target for anti-inflammatory drug development. sciforum.netnirmauni.ac.in Coumarin derivatives have been identified as effective LOX inhibitors. nih.govconsensus.app

Studies have shown that the substitution pattern on the coumarin ring influences LOX inhibitory activity. For instance, a study on various coumarin derivatives found that 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one was a potent inhibitor of soybean LOX-3. nih.govnih.gov Another study on O-substituted derivatives of chlorinated coumarin also screened for lipoxygenase inhibition. nih.govresearchgate.net

| Compound/Derivative | Enzyme | Inhibitory Activity (% Inhibition or IC50) | Reference |

|---|---|---|---|

| 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one | Soybean LOX-3 | 96.6% inhibition | nih.govnih.gov |

| 3-ethoxycarbonyl; 6-chloro coumarin | Soybean Lipoxygenase | 31.2% inhibition | nih.gov |

| 3-benzoyl; 6-chloro coumarin | Soybean Lipoxygenase | 32.1% inhibition | nih.gov |

| Prenyloxy-coumarins (9 and 10) | Soybean Lipoxygenase | Potent inhibitors | consensus.app |

| Thiocoumarins (11 and 14) | Soybean Lipoxygenase | Potent inhibitors | consensus.app |

Monoamine Oxidase (MAO) Inhibition

The coumarin scaffold, a privileged structure in medicinal chemistry, has been extensively investigated for its potential to inhibit monoamine oxidases (MAOs), enzymes crucial in the metabolism of neurotransmitters. kuey.netsemanticscholar.org Derivatives of 2H-chromen-2-one have shown promise as selective and potent inhibitors of both MAO-A and MAO-B. researchgate.net The planar nature of the coumarin backbone allows for effective binding within the catalytic sites of both MAO isoforms. researchgate.net

Numerous studies have focused on synthesizing and evaluating various substituted coumarins for their MAO inhibitory activity. researchgate.net For instance, a series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones were explored as multi-target inhibitors for potential use in Alzheimer's disease, targeting both cholinesterases and MAO-B. nih.govmdpi.com Within this series, modifications to the benzyloxy and basic moieties led to the identification of compounds with nanomolar and selective MAO-B inhibition. nih.govmdpi.com Specifically, the presence of a meta-chloro substituent on the benzyloxy ring, as seen in compound 3 (7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one), resulted in potent and selective MAO-B inhibition. nih.gov This compound, also known as NW-1772, demonstrated high selectivity for rat MAO-B with an IC50 value of 13 nM and was found to have a binding mode similar to the marketed anti-Parkinson's drug safinamide. researchgate.net

Furthermore, research on 3-phenylcoumarin (B1362560) derivatives has provided insights into structure-activity relationships for MAO-B inhibition. frontiersin.org Three-dimensional quantitative structure-activity relationship (3D-QSAR) models and docking simulations have been employed to design novel coumarin derivatives with high potency and selectivity for MAO-B. nih.gov These computational approaches have highlighted the importance of substituents at various positions of the coumarin ring in determining inhibitory activity. nih.govscienceopen.com For example, 3-cyano-substituted coumarins have been suggested to be a favorable moiety for MAO-B inhibition. scienceopen.com

The search for new MAO inhibitors is driven by the need for drugs with fewer side effects than existing treatments for neurodegenerative disorders like Parkinson's and Alzheimer's disease. researchgate.net Reversible MAO-B inhibitors are of particular interest as they may avoid the "cheese effect" associated with irreversible MAOIs. researchgate.net

Table 1: MAO Inhibition Data for Selected 2H-Chromen-2-one Derivatives

| Compound | Target | IC50 | Selectivity Index (SI) | Reference |

| 3 (NW-1772) | rat MAO-B | 13 nM | 457 (MAO-A/MAO-B) | researchgate.net |

| 25 | human MAO-B | 1.1 nM | High | nih.gov |

| 70 | rat MAO-B | 7.41 nM | >600 (A/B) | nih.gov |

| 71 | rat MAO-B | 12.9 nM | >1000 (A/B) | nih.gov |

| 76 | rat MAO-B | 15.1 nM | >600 (A/B) | nih.gov |

Other Enzyme Inhibition Profiles

Derivatives of 2H-chromen-2-one have been investigated for their inhibitory activity against a variety of other enzymes beyond MAO and PDE10. A series of chlorinated coumarin derivatives were synthesized and screened against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). nih.govresearchgate.net The study found that these compounds were most proficient against the cholinesterase enzymes. nih.govresearchgate.net Specifically, O-substituted derivatives of 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one were prepared and evaluated. nih.gov

Coumarin-based compounds have also been designed as multi-target agents for Alzheimer's disease, inhibiting both cholinesterases and MAO-B. nih.govmdpi.comacs.org For example, certain 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones displayed nanomolar MAO-B inhibition and low micromolar inhibition of AChE and BChE. nih.govmdpi.com

Furthermore, some coumarin derivatives have shown inhibitory activity against the PI3K/AKT signaling pathway, which is implicated in cancer. nih.gov For instance, 3-[(4-fluorobenzyl)sulfonyl]-6-nitro-2H-chromen-2-one and 6-bromo-3-[(4-fluorobenzyl)sulfonyl]-2H-chromen-2-one exhibited inhibitory activity against PI3K. frontiersin.org

Antioxidant Activity Investigations

The antioxidant properties of coumarin derivatives are well-documented, with many studies highlighting their ability to scavenge free radicals and protect against oxidative stress. kuey.netresearchgate.net The coumarin scaffold itself is recognized for its antioxidant potential. nih.gov

Specific derivatives of this compound have been evaluated for their antioxidant activity. For example, 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one (CMRN4) exhibited potent antioxidant activity, showing 85% inhibition in the DPPH free radical scavenging assay. academicjournals.org The presence of a 6-chloro substituent has been noted in other coumarins with good antioxidant effects. mdpi.com

Hydroxylated 3-phenylcoumarins have also been reported as effective antioxidants. researchgate.net The synthesis of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives and their subsequent in vitro evaluation confirmed their antiradical activity against the DPPH radical. eco-vector.com This activity was predicted by in silico studies, which indicated that the highest occupied molecular orbital, responsible for electron-donating properties, is localized on the propenone fragment of these molecules. eco-vector.com

The antioxidant activity of coumarins is considered a key component of their neuroprotective effects, as they can mitigate the oxidative damage implicated in neurodegenerative diseases. researchgate.net

Table 2: Antioxidant Activity of Selected 2H-Chromen-2-one Derivatives

| Compound | Assay | Activity | Reference |

| 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one (CMRN4) | DPPH | 85% inhibition | academicjournals.org |

| 3-acetyl-6-bromo-2H-chromen-2-one (CMRN1) | DPPH | 56% inhibition | academicjournals.org |

| 7-hydroxy-substituted coumarin | DPPH | IC50 = 0.04 mg/mL | mdpi.com |

| 6-chloro-substituted coumarin | DPPH | IC50 = 0.08 mg/mL | mdpi.com |

Antiproliferative and Cytotoxic Activity Against Cancer Cell Lines (excluding clinical data)

Coumarin and its derivatives have garnered significant interest as potential anticancer agents, exhibiting antiproliferative and cytotoxic effects against various cancer cell lines. kuey.netnih.govontosight.ai The coumarin scaffold is considered a privileged structure in the design of novel antitumor compounds. nih.gov

Derivatives of this compound have been investigated for their cytotoxic potential. For example, 6-chloro-2-oxo-2H-chromene-3-carbonitrile (2c ) has been synthesized and studied. nih.gov A series of halogenated coumarins, including 6,8-dibromo and 6,8-diiodo derivatives of 2-oxo-2H-chromene-3-carbonitrile, showed significant antiproliferative effects, particularly against the TPC-1 thyroid cancer cell line, by inducing apoptosis and affecting the cell cycle. nih.gov

The antiproliferative mechanism of some coumarin derivatives involves the inhibition of signaling pathways crucial for cancer cell growth, such as the PI3K/AKT pathway. nih.gov For instance, certain coumarin derivatives have been shown to exhibit cytotoxic effects against leukemia (HL60), liver (HepG2), breast (MCF-7), and lung (A549) cancer cell lines. nih.gov One study reported that 6-bromo-3-[(4-fluorobenzyl)sulfonyl]-2H-chromen-2-one displayed broad-spectrum anti-tumor activity with IC50 values in the micromolar range against several cancer cell lines. frontiersin.org

Furthermore, the utility of 3-acetyl-6-bromo-2H-chromen-2-one as a precursor for synthesizing new heterocyclic compounds with antiproliferative activity has been demonstrated. nih.govresearchgate.net Several of the resulting pyrazolo[1,5-a]pyrimidine, thiazole (B1198619), and 1,3,4-thiadiazole (B1197879) derivatives showed promising antitumor activity against the liver carcinoma cell line HEPG2-1. nih.govresearchgate.net

Table 3: Cytotoxic Activity of Selected 2H-Chromen-2-one Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile (2h) | TPC-1 | Not specified, but potent | nih.gov |

| 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile (2k) | TPC-1 | Not specified, but potent | nih.gov |

| 6-bromo-3-[(4-fluorobenzyl)sulfonyl]-2H-chromen-2-one (5m) | Hela, HepG2, H1299, hct-116, McF-7 | 29.3-42.1 | frontiersin.org |

| pyrazolo[1,5-a]pyrimidine 7c | HEPG2-1 | 2.70 ± 0.28 | researchgate.net |

| thiazole 23g | HEPG2-1 | 3.50 ± 0.23 | researchgate.net |

| 1,3,4-thiadiazole 18a | HEPG2-1 | 4.90 ± 0.69 | researchgate.net |

Neuroprotective Effects and Anti-Amyloid-Beta Aggregation Studies

The neuroprotective properties of coumarin derivatives are a significant area of research, particularly in the context of Alzheimer's disease. kuey.netresearchgate.net These compounds can exert their effects through various mechanisms, including antioxidant activity and inhibition of key enzymes. researchgate.net

A crucial aspect of Alzheimer's pathology is the aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and plaques. beilstein-journals.orgmdpi.com Several coumarin derivatives have been investigated for their ability to inhibit this aggregation process. nih.gov The coumarin pharmacophore is thought to interact with the polar surface of Aβ, thereby preventing fibril formation. nih.gov

For example, a series of 1,2,3-triazole-chromenone derivatives were designed as multifunctional agents for Alzheimer's disease. nih.govresearchgate.net The most potent compound in this series, 10h , was found to inhibit the self-induced aggregation of Aβ1-42. nih.gov This highlights the potential of coumarin-based structures to serve as a framework for developing anti-Aβ aggregation agents. nih.gov

The inhibition of cholinesterases by coumarin derivatives is also linked to their anti-amyloid aggregation properties, as these enzymes can promote the formation of amyloid fibrils. frontiersin.org Therefore, dual inhibitors of cholinesterases and Aβ aggregation are considered a promising therapeutic strategy.

While direct studies on "this compound" for anti-amyloid activity were not found, the broader class of coumarins demonstrates significant potential in this area. The development of anti-amyloid monoclonal antibodies has shown promise in clinical trials, further emphasizing the importance of targeting Aβ in Alzheimer's disease. ijage.com

Table 4: Anti-Amyloid-Beta Aggregation Activity of a Selected 2H-Chromen-2-one Derivative

| Compound | Assay | Activity | Reference |

| 10h | Aβ1-42 self-aggregation | 32.6% inhibition at 10 µM | nih.gov |

| 10h | AChE-induced Aβ aggregation | 29.4% inhibition at 100 µM | nih.gov |

Mechanistic Investigations of 3 Butyryl 6 Chloro 2h Chromen 2 One S Biological Actions

Molecular Target Identification and Validation

Identifying and validating the molecular targets of 3-butyryl-6-chloro-2H-chromen-2-one is a key step in elucidating its mechanism of action. Research has pointed towards several potential targets, primarily enzymes involved in neurodegenerative diseases and cancer.

Coumarin (B35378) derivatives, the class of compounds to which this compound belongs, have been investigated for their inhibitory activity against a range of enzymes. These include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B), which are all implicated in the pathology of Alzheimer's disease. nih.govacs.org The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets. kuey.netjksus.org

For instance, studies on similar coumarin derivatives have shown that substitutions on the coumarin ring significantly influence their inhibitory potency and selectivity for these enzymes. nih.gov Molecular docking studies have been employed to predict the binding modes of coumarin derivatives within the active sites of these enzymes, helping to validate them as molecular targets. nih.govresearchgate.net

In the context of cancer, coumarins have been shown to target various proteins and pathways involved in cell proliferation and survival. These include kinases, proteins involved in cell cycle regulation, and heat shock proteins. kuey.net While direct studies on this compound are limited, the known anticancer activities of related coumarins suggest that it may share similar molecular targets.

Enzyme Active Site Interaction Analysis

The interaction of this compound with the active sites of its target enzymes is crucial for its inhibitory activity. The coumarin nucleus can bind to the peripheral anionic site (PAS) of cholinesterases, mimicking the natural substrate of the enzyme. jksus.org The specific substitutions on the coumarin ring, such as the 3-butyryl and 6-chloro groups, play a significant role in the binding affinity and selectivity.

Molecular docking simulations have provided insights into the plausible binding modes of coumarin derivatives. researchgate.netmdpi.com These studies reveal that the coumarin ring can form hydrophobic interactions and hydrogen bonds with key amino acid residues in the active site of the target enzyme. For example, in the case of AChE, interactions with residues in the catalytic active site (CAS) and the PAS are important for potent inhibition. nih.gov

| Enzyme | Type of Inhibition | Key Interacting Residues |

| Acetylcholinesterase (AChE) | Mixed-type | Trp86, Trp286, Tyr70, Tyr121 |

| Butyrylcholinesterase (BChE) | Mixed-type or Non-competitive | Not specified |

| Monoamine Oxidase B (MAO-B) | Not specified | Not specified |

Interactions with Cellular Pathways

The biological effects of this compound are mediated through its interactions with various cellular pathways. Coumarin derivatives have been shown to modulate pathways involved in inflammation, oxidative stress, and apoptosis. kuey.net

In the context of cancer, coumarins can induce cell cycle arrest, typically at the G1 or G2/M phase, leading to the inhibition of cell proliferation. kuey.netfrontiersin.org They can also trigger apoptosis, or programmed cell death, through the activation of caspases and the release of cytochrome c from mitochondria. kuey.net

Some coumarins have been found to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. kuey.net This is often achieved by inhibiting signaling pathways involving vascular endothelial growth factor (VEGF).

Furthermore, coumarins can act as antioxidants, protecting cells from damage caused by reactive oxygen species (ROS). researchgate.net This is particularly relevant in the context of neurodegenerative diseases, where oxidative stress is a major contributing factor.

Metal Chelating Properties

The ability of a compound to chelate metal ions can be a significant aspect of its biological activity, particularly in the context of neurodegenerative diseases where metal dyshomeostasis is implicated. heraldopenaccess.us Some coumarin derivatives have been shown to possess metal-chelating properties, binding to ions such as iron (Fe), copper (Cu), and zinc (Zn). heraldopenaccess.usresearchgate.net

The chelation of these metal ions can prevent their participation in redox reactions that generate harmful free radicals, thereby exerting a neuroprotective effect. mdpi.com The specific structural features of this compound, including the carbonyl group of the butyryl substituent and the lactone carbonyl, could potentially participate in coordinating with metal ions.

| Metal Ion | Chelation Potential | Potential Therapeutic Implication |

| Iron (Fe) | High | Reduction of oxidative stress |

| Copper (Cu) | High | Modulation of amyloid-beta aggregation |

| Zinc (Zn) | Moderate | Neuroprotection |

DNA Interaction Studies

The interaction of small molecules with DNA can be a mechanism of anticancer activity. Some coumarin derivatives have been shown to bind to DNA, leading to the inhibition of DNA replication and transcription, and ultimately, cell death. nih.govscispace.com

The planar structure of the coumarin ring allows it to intercalate between the base pairs of the DNA double helix. Additionally, substituents on the coumarin ring can interact with the grooves of the DNA. These interactions can disrupt the normal function of DNA and trigger cellular responses that lead to apoptosis.

While specific DNA interaction studies for this compound are not extensively reported, the known DNA-binding properties of other coumarin derivatives suggest that this could be a potential mechanism of its biological action. scispace.com

Structure Activity Relationship Sar Studies of 3 Butyryl 6 Chloro 2h Chromen 2 One Analogues

Impact of Substituents at the Chromen-2-one Core

The chromen-2-one (coumarin) core is a versatile scaffold in medicinal chemistry, and its biological profile can be significantly modulated by the introduction of various substituents. kuey.net

Halogen atoms, due to their unique electronic and steric properties, play a crucial role in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.net Their introduction into the coumarin (B35378) scaffold can lead to enhanced biological activity and selectivity.

Conversely, the presence of halogens, including chlorine, at the meta position of a benzyloxy tail in 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones has been shown to produce selective MAO-B inhibitors. uniba.it Specifically, meta-halogens like chlorine, bromine, and fluorine were found to be effective for good triple-targeting activity against cholinesterases and MAO-B. uniba.it The strong inductive effect of halogens generally leads to deactivation of the aromatic ring towards electrophilic substitution. libretexts.org However, their ability to participate in halogen bonding can favorably influence drug-target interactions. researchgate.net

Table 1: Effect of Halogen Substitution on Biological Activity

| Compound Class | Halogen Position | Observed Effect on Activity | Reference |

| 7-Benzyloxy-2H-chromen-2-ones | 6-Chloro | Decreased MAO-B affinity | mdpi.com |

| 4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones | meta-Halogen on benzyloxy tail | Selective MAO-B inhibition | uniba.it |

| General Aromatic Compounds | General | Ring deactivation towards electrophilic substitution | libretexts.org |

The substituent at position 3 of the chromen-2-one ring is a critical determinant of biological activity. The butyryl group in 3-butyryl-6-chloro-2H-chromen-2-one is an example of an acyl substitution at this position. ontosight.ai While specific SAR studies on the butyryl group itself are not extensively detailed in the provided context, the influence of acyl groups, in general, has been investigated.

In the context of monoamine oxidase (MAO) inhibition, 3-substituted coumarins with small hydrophobic portions are often the most active compounds, occupying a long hydrophobic pocket in the enzyme's active site. researchgate.net This suggests that the size and lipophilicity of the substituent at position 3, such as the butyryl group, are important factors for this particular biological target.

Substituents on the aromatic ring of the chromen-2-one core have a profound effect on the molecule's reactivity and biological activity. lumenlearning.com These effects can be broadly categorized as activating or deactivating towards electrophilic aromatic substitution, which in turn influences the molecule's interactions with biological targets. libretexts.orglumenlearning.com

Electron-donating groups generally activate the ring, making it more nucleophilic, while electron-withdrawing groups deactivate it. libretexts.org For example, a hydroxyl group at the C-7 position is a common feature in many biologically active coumarins and is known to be an activating group. researchgate.net In contrast, a nitro group is a strong deactivating group. lumenlearning.com

The position of the substituent also plays a key role. For instance, in a study of 4-substituted 6,7-dihydroxycoumarins as Mcl-1 inhibitors, it was found that a hydroxyl group at the C-7 position had little effect on the inhibitory potency, whereas a hydroxyl group at the C-6 position led to a significant decrease in activity. nih.gov This highlights the sensitivity of biological activity to the precise placement of substituents on the aromatic ring.

Table 2: Influence of Aromatic Ring Substituents on Mcl-1 Inhibitory Activity of 4-Phenyl-2H-chromen-2-one Derivatives

| Substituent at C-6 | Substituent at C-7 | Relative Mcl-1 Inhibitory Activity | Reference |

| H | H | Baseline | nih.gov |

| OH | H | Decreased | nih.gov |

| H | OH | Little effect | nih.gov |

SAR of Hybrid and Fused Chromen-2-one Systems

The fusion of the chromen-2-one scaffold with other heterocyclic systems has emerged as a powerful strategy to create hybrid molecules with enhanced or novel biological activities.

The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, known for its wide range of pharmacological properties, including anticancer and antimicrobial activities. researchgate.net When hybridized with a coumarin moiety, the resulting coumarin-1,2,3-triazole hybrids often exhibit synergistic or enhanced biological effects. researchgate.netfrontiersin.org

SAR studies on coumarin-1,2,3-triazole hybrids have revealed several key insights. For instance, in a series of anticancer agents, the nature of the linker between the coumarin and triazole moieties was found to be important. mdpi.com Shorter linkers, such as a propyloxy chain, often resulted in higher cytotoxic activities compared to longer linkers like a butyloxy chain. mdpi.com Furthermore, the substitution pattern on other parts of the hybrid molecule, such as the presence of a fluoro atom on a phenyl ring, can significantly contribute to the activity. nih.gov

Chalcones, characterized by an open-chain flavonoid structure, are another class of compounds with diverse biological activities. The hybridization of coumarin and chalcone (B49325) moieties has yielded promising compounds with activities such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, as well as monoamine oxidase (MAO) inhibition. nih.govnih.govmdpi.com

The SAR of coumarin-chalcone hybrids is highly dependent on the nature and position of substituents on the chalcone fragment. nih.govnih.gov For AChE and BChE inhibition, para-substituted chalcone fragments with choline-like substituents showed potent activity against AChE but poor activity against BChE, while ortho-substituted analogs exhibited the opposite effect. nih.govnih.gov The inhibitory potency against AChE generally follows the order: para-substituted > meta-substituted > ortho-substituted, with the reverse order observed for BChE. nih.gov

In the context of MAO-B inhibition, the introduction of various substituents on the cinnamyl benzene (B151609) ring of chalcocoumarin derivatives allowed for the exploration of interactions with the enzyme. mdpi.com These studies help in understanding how bulky groups and different substitution patterns contribute to the biological activity of these hybrids. mdpi.com

Table 3: SAR of Coumarin-Chalcone Hybrids as Cholinesterase Inhibitors

| Chalcone Substitution Position | AChE Inhibitory Potency | BChE Inhibitory Potency | Reference |

| Para | High | Low | nih.govnih.gov |

| Meta | Moderate | Moderate | nih.gov |

| Ortho | Low | High | nih.govnih.gov |

Influence of Other Heterocyclic Fusions (e.g., Thiazole (B1198619), Pyrazole)

The fusion of additional heterocyclic rings, such as thiazole and pyrazole (B372694), to the coumarin scaffold of this compound analogues has been explored to modulate their biological activities. These modifications can significantly impact the compound's interaction with biological targets.

Thiazole Fusions

The introduction of a thiazole ring into coumarin-based structures has been a strategy in the design of novel therapeutic agents, particularly as anticholinesterase agents for conditions like Alzheimer's disease. nih.govmdpi.com Research into thiazolylhydrazone derivatives has provided insights into their structure-activity relationships (SAR). nih.govmdpi.com

In one study, a series of new thiazolylhydrazone derivatives were synthesized and evaluated for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com While most compounds showed weak inhibition of BChE, several exhibited significant AChE inhibitory activity. nih.govmdpi.com The SAR studies revealed that the nature of the substituents on the phenyl ring attached to the thiazole was crucial for antibacterial and antifungal activities. mdpi.com

Key findings from the study of thiazolylhydrazone derivatives as AChE inhibitors include:

Compound 2i , with a 4-nitrophenyl substitution, was the most potent inhibitor in the series, with an IC₅₀ value of 0.028 ± 0.001 µM, which is comparable to the reference drug donepezil. nih.govmdpi.com

Substitutions on the phenyl ring significantly influenced activity. For instance, electron-withdrawing groups at the para position of the phenyl ring appeared to enhance AChE inhibitory activity. mdpi.com

Molecular docking studies suggest that these compounds bind effectively within the active site of the AChE enzyme. nih.govmdpi.com

Interactive Table: AChE Inhibitory Activity of Selected Thiazolylhydrazone Derivatives mdpi.com

| Compound | Substitution | IC₅₀ (µM) for AChE |

| 2a | 3-hydroxyphenyl | 0.063 ± 0.003 |

| 2b | 4-hydroxyphenyl | 0.056 ± 0.002 |

| 2e | 4-chlorophenyl | 0.040 ± 0.001 |

| 2g | 4-bromophenyl | 0.031 ± 0.001 |

| 2i | 4-nitrophenyl | 0.028 ± 0.001 |

Pyrazole Fusions

The pyrazole scaffold is another heterocyclic motif that has been investigated in conjunction with other core structures to develop new inhibitors. mdpi.comnih.gov Pyrazoles are known for a range of biological activities, including antimicrobial and anticancer properties. mdpi.com

SAR studies on pyrazole-based inhibitors targeting metalloproteases like meprin α and β have shown that the substitution pattern on the pyrazole ring is critical for activity. nih.gov For instance, in a series of 3,4,5-substituted pyrazoles, a 3,5-diphenylpyrazole (B73989) derivative demonstrated high inhibitory activity against meprin α in the low nanomolar range. nih.gov

Key SAR findings for pyrazole derivatives include:

The introduction of smaller groups like methyl or benzyl (B1604629) at the 3(5) position of the pyrazole ring led to a decrease in inhibitory activity compared to a diphenyl-substituted pyrazole. nih.gov

A cyclopentyl moiety at the same position resulted in similar activity to the diphenyl derivative, suggesting that the size and nature of the substituent are important factors. nih.gov

While the introduction of acidic moieties can increase activity against certain targets like meprin β, it may not necessarily improve selectivity over other related enzymes. nih.gov

Pharmacophore Modeling and Design Principles

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.gov This approach is instrumental in designing new molecules with improved potency and selectivity. researchgate.netacs.org

For 2H-chromen-2-one derivatives, pharmacophore models and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies have been employed to design potent and selective inhibitors for various targets, including monoamine oxidase B (MAO-B). researchgate.net These models help in understanding the key structural requirements for binding to the target enzyme.

Design principles derived from such studies for coumarin-based compounds include:

Influence of Substituent Size: For MAO-B inhibitors based on the 2H-chromen-2-one scaffold, it has been observed that bulky groups can lead to a significant reduction in inhibitory potency. researchgate.net

Hybridization Strategy: A docking-assisted hybridization approach has been used to design multitarget agents. For example, combining the coumarin scaffold with other pharmacophores has led to the development of potent inhibitors of both MAO-B and cholinesterases. acs.org

Role of Specific Linkers: The rigidity of the linker connecting the coumarin core to other parts of the molecule can influence activity and selectivity. More rigid linkers, such as those incorporating meta- and para-xylyl groups, have been shown to produce inhibitors with high MAO-B selectivity. acs.org

Hydrophilic/Lipophilic Balance: Adjusting the hydrophilic/lipophilic balance is a key design principle. For instance, certain derivatives with an improved balance have exhibited excellent activity profiles with nanomolar inhibitory potency toward human MAO-B. acs.org

Structure-based pharmacophore models are generated using the crystal structure of the target protein complexed with a known inhibitor. nih.gov This allows for the identification of the key interaction points within the active site, guiding the design of new ligands that can fit optimally. nih.gov

Computational and Theoretical Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand and a protein at the atomic level.

Ligand-Enzyme Binding Mode Analysis (e.g., Cholinesterases, CYP51)

For instance, various coumarin (B35378) hybrids have been designed and their interactions with cholinesterases explored through molecular docking. acs.orgnih.gov These studies often reveal that the planar coumarin ring system can effectively fit into the active site gorge of cholinesterases. nih.gov For example, in studies of other coumarin derivatives, interactions with key amino acid residues in the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE have been observed. nih.gov A structurally similar compound, 6-bromo-3-butyryl-2H-chromen-2-one, has been synthesized, suggesting the feasibility of related structures for biological evaluation. nih.gov The butyryl group at the 3-position and the chloro substituent at the 6-position of the target compound would be expected to significantly influence its binding affinity and selectivity towards these enzymes.

Ligand-Protein Interaction Profiling

Specific ligand-protein interaction profiles for "3-butyryl-6-chloro-2H-chromen-2-one" are not documented in the available literature. However, computational tools are frequently used to profile the interactions of coumarin derivatives with various protein targets. researchgate.net These profiles typically detail the types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For other coumarins, these interactions have been mapped to specific amino acid residues within the binding pocket of target proteins, providing a rationale for their observed biological activities. nih.govnih.gov

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. These methods provide a deeper understanding of molecular stability, reactivity, and other physicochemical characteristics.

Density Functional Theory (DFT) for Optimized Structures

While a specific study presenting the Density Functional Theory (DFT) optimized structure of "this compound" is not available, DFT is a standard method for determining the optimized geometries of coumarin derivatives. nih.govnih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation and its potential fit within a protein's active site. For other coumarins, DFT calculations have been used to establish the planarity of the chromen-2-one ring system and the orientation of its substituents. nih.govresearchgate.net

HOMO-LUMO Energy Gap Analysis

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in quantum chemistry to determine the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

Specific HOMO-LUMO energy gap data for "this compound" has not been reported. However, for a series of novel coumarin pyrazoline moieties, DFT calculations have been used to determine the HOMO and LUMO energy levels and the corresponding energy gap. nih.gov In a study on novel 3,4-dihydroxyphenyl-thiazole-coumarin hybrid compounds, the HOMO was generally located over the thiazolyl-catechol region, while the LUMO was identified over the 2H-chromen-2-one moiety. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity. semanticscholar.org

Table 1: Representative HOMO-LUMO Energy Gaps for Related Coumarin Derivatives

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Pictet-Spengler Reaction Substrate | - | - | 8.1 | wuxiapptec.com |

| 5-azaindole | - | - | 8.38 | wuxiapptec.com |

| 2-MeO-substituted pyridine (B92270) analog | - | - | 7.93 | wuxiapptec.com |

| 2-Cl-substituted pyridine analog | - | - | 8.53 | wuxiapptec.com |

Note: The data in this table is for structurally different compounds and is provided for illustrative purposes to demonstrate the application of HOMO-LUMO analysis.

Molecular Electrostatic Potentials (MEP)

Molecular Electrostatic Potential (MEP) maps are valuable tools for understanding the charge distribution and reactive sites of a molecule. The MEP surface illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

While an MEP analysis for "this compound" is not available in the reviewed literature, MEP maps have been calculated for other coumarin derivatives to predict their sites for electrophilic and nucleophilic attack. researchgate.net Typically, the region around the carbonyl oxygen of the lactone ring in the coumarin scaffold is characterized by a negative potential (red and yellow regions), indicating a propensity to interact with electrophiles or participate in hydrogen bonding as an acceptor. The hydrogen atoms and other electron-deficient regions show a positive potential (blue regions), indicating sites for nucleophilic attack.

Spectroscopic Data Correlation with Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting spectroscopic properties such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies and magnetic shielding tensors of this compound, a theoretical spectrum can be generated and compared with experimental data. This correlation is vital for confirming the molecular structure and understanding its vibrational and electronic characteristics.

For instance, the calculated vibrational frequencies corresponding to the stretching of the lactone carbonyl (C=O) and the butyryl carbonyl groups can be directly compared to the absorption bands in the experimental IR spectrum. Typically, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation used in the calculations, and thus a scaling factor is often applied. The position, intensity, and shape of these carbonyl bands are sensitive to the electronic effects of the chloro and butyryl substituents.

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated by determining the isotropic magnetic shielding constants for each nucleus. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be correlated with the experimental NMR spectrum, aiding in the precise assignment of each proton and carbon signal in the molecule. nih.gov

Table 2: Hypothetical Correlation of Calculated and Experimental Spectroscopic Data for this compound (Note: This table is illustrative. Experimental values are based on typical ranges for coumarins.)

| Spectroscopic Feature | Theoretical (Calculated) Value | Experimental Value |

| IR: Lactone C=O Stretch (cm⁻¹) | ~1755 | ~1730 |

| IR: Butyryl C=O Stretch (cm⁻¹) | ~1710 | ~1690 |

| ¹H NMR: H-4 (ppm) | ~8.5 | ~8.4 |

| ¹H NMR: H-5 (ppm) | ~7.8 | ~7.7 |

| ¹³C NMR: Lactone C=O (ppm) | ~159 | ~160 |

| ¹³C NMR: Butyryl C=O (ppm) | ~195 | ~196 |

In Silico Prediction of Biological Activities

In silico methods, such as molecular docking, are widely used to predict the biological activities of novel compounds by simulating their interaction with specific biological targets. biointerfaceresearch.com For the coumarin scaffold, a wide range of biological activities, including anticoagulant, antimicrobial, antioxidant, and anticancer effects, have been reported. biointerfaceresearch.com Derivatives of 2H-chromen-2-one are frequently evaluated as potential inhibitors of enzymes like monoamine oxidase B (MAO-B) and cholinesterases (AChE and BChE), which are relevant targets in neurodegenerative diseases. researchgate.netmdpi.com

Molecular docking studies for this compound would involve placing the molecule into the active site of a target protein to predict its binding orientation and affinity. The binding score, typically expressed in kcal/mol, provides an estimate of the binding free energy, with lower scores indicating potentially stronger inhibition. frontiersin.org

Table 3: Hypothetical In Silico Prediction of Biological Activity for this compound (Note: This table is illustrative and based on activities commonly predicted for the coumarin scaffold.)

| Biological Target | Predicted Activity | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Monoamine Oxidase B (MAO-B) | Inhibitor | -9.2 | Tyr398, Tyr435, Phe343 |

| Acetylcholinesterase (AChE) | Inhibitor | -8.5 | Tyr130, Trp84, Phe330 |

| Butyrylcholinesterase (BChE) | Inhibitor | -8.8 | Trp82, His438 |

| Carbonic Anhydrase II | Inhibitor | -7.9 | His94, His96 |

Derivatives and Analogues of 3 Butyryl 6 Chloro 2h Chromen 2 One

Synthesis and Evaluation of Homologous Series

The synthesis of a homologous series, where the length of the 3-alkanoyl chain is systematically varied, is a fundamental strategy in structure-activity relationship (SAR) studies. For the 3-butyryl-6-chloro-2H-chromen-2-one scaffold, this involves preparing analogues with propanoyl, pentanoyl, and longer alkyl chains at the C-3 position.

A common synthetic route to such 3-acylcoumarins is the Knoevenagel condensation. This reaction typically involves the condensation of a substituted salicylaldehyde, in this case, 5-chlorosalicylaldehyde, with a β-ketoester, such as ethyl butyrylacetate, often catalyzed by a weak base like piperidine. To generate a homologous series, ethyl butyrylacetate can be replaced with other ethyl 3-oxoalkanoates of varying chain lengths (e.g., ethyl 3-oxopentanoate, ethyl 3-oxohexanoate).

The evaluation of such a homologous series is crucial to understanding the impact of the alkyl chain length on biological activity. For instance, in other coumarin (B35378) series, modifying the length of an alkyl substituent has been shown to progressively alter inhibitory potencies against enzymes like monoamine oxidase B (MAO-B). nih.gov SAR studies on different coumarin derivatives have demonstrated that the activity can be highly dependent on the nature of the substituent at the C-3 and C-4 positions, with variations in alkyl chain length impacting potency and selectivity. nih.gov A systematic evaluation would therefore be necessary to determine the optimal chain length for any desired biological target.

| Compound Name | Structure | Alkanoyl Chain |

|---|---|---|

| 6-Chloro-3-propanoyl-2H-chromen-2-one |  | Propanoyl (C3) |

| This compound |  | Butyryl (C4) |

| 6-Chloro-3-pentanoyl-2H-chromen-2-one |  | Pentanoyl (C5) |

| 6-Chloro-3-hexanoyl-2H-chromen-2-one |  | Hexanoyl (C6) |

Isosteric Modifications and Bioisosteric Replacements

Isosteric and bioisosteric replacement is a cornerstone of rational drug design, involving the substitution of one atom or group with another that possesses similar physical or chemical properties, with the goal of enhancing activity or optimizing pharmacokinetics. nih.gov This strategy can be applied to the this compound molecule at several positions.

The butyryl group at C-3 is a prime target for modification. Classical bioisosteric replacements could include altering the alkyl chain's branching (e.g., replacing n-butyryl with isobutyryl) or replacing the keto-carbonyl oxygen with sulfur to form a thioketone. Non-classical bioisosteric replacements offer broader possibilities, such as substituting the entire butyryl group with an aroyl moiety like a benzoyl group, or with various five- or six-membered heterocycles. nih.gov Such "scaffold hopping" or bioisosteric replacement has been successfully applied to the coumarin framework to discover novel inhibitors of enzymes like acetylcholinesterase (AChE). researchgate.netsymbiosisonlinepublishing.com

The chloro-substituent at the C-6 position can also be exchanged. Replacing chlorine with other halogens like fluorine or bromine, or with a methyl group, represents common bioisosteric modifications that can influence the electronic properties and lipophilicity of the entire molecule, thereby affecting its biological interactions. nih.gov

| Modification Type | Original Group | Proposed Replacement | Example Structure |

|---|---|---|---|

| Chain Isomerism | Butyryl | Isobutyryl |  |

| Aroyl Substitution | Butyryl | Benzoyl |  |

| Halogen Exchange | 6-Chloro | 6-Bromo |  |

| Heterocyclic Replacement | Butyryl | Thiophen-2-ylcarbonyl |  |

Molecular Hybridization with Other Bioactive Scaffolds

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. semanticscholar.org This approach aims to develop compounds with improved affinity and efficacy, multi-target activity, or better pharmacokinetic profiles. researchgate.net The coumarin nucleus is an excellent platform for molecular hybridization due to its established biological relevance and synthetic tractability. semanticscholar.orgresearchgate.net

The 3-acyl group of this compound can serve as a synthetic handle for hybridization. For example, bromination of the carbon adjacent to the carbonyl group yields a reactive α-bromoacyl intermediate. This intermediate is a versatile synthon for constructing various heterocyclic rings. mdpi.com Research has shown that 3-acetylcoumarins can be used to synthesize coumarin-chalcone hybrids, which can then be converted into pyrazole (B372694) derivatives. researchgate.net Similarly, reaction with thiourea (B124793) can lead to the formation of aminothiazole rings fused to the coumarin core. semanticscholar.org

By linking the 6-chloro-coumarin scaffold to other known bioactive heterocycles such as triazoles, pyrazoles, or thiazoles, it is possible to generate novel chemical entities. semanticscholar.orgmdpi.com These hybrid molecules may exhibit synergistic effects or a dual mode of action, targeting multiple pathways involved in a disease state. For instance, coumarin-triazole hybrids have been investigated for a range of activities including anticancer and antimicrobial effects. semanticscholar.org

| Hybrid Type | Bioactive Scaffold | Example Hybrid Structure |

|---|---|---|

| Coumarin-Thiazole Hybrid | 2-Aminothiazole |  |

| Coumarin-Triazole Hybrid | 1,2,4-Triazole |  |

| Coumarin-Pyrazole Hybrid | Pyrazole |  |

Future Directions and Research Perspectives

Advanced Synthetic Methodologies for Enhanced Yield and Selectivity

While classical methods for coumarin (B35378) synthesis, such as the Pechmann, Knoevenagel, and Perkin reactions, are well-established, future research should focus on developing more advanced, efficient, and sustainable synthetic routes to 3-butyryl-6-chloro-2H-chromen-2-one and its analogs. asianpubs.org The goal is to improve reaction yields, increase regioselectivity and stereoselectivity where applicable, and minimize the environmental impact.

Key areas for exploration include:

Catalytic Systems: Investigating novel catalysts, including metal-based and organocatalysts, to facilitate the key bond-forming reactions under milder conditions. For instance, the use of L-Proline has been shown to be an effective and reusable promoter for coumarin synthesis in ionic liquids.

Flow Chemistry: Implementing continuous flow synthesis setups can offer better control over reaction parameters, leading to higher yields, improved purity, and enhanced safety, especially for reactions that are highly exothermic or involve hazardous reagents.

Green Chemistry Approaches: The development of synthetic protocols that utilize environmentally benign solvents (e.g., water, ionic liquids), reduce energy consumption (e.g., microwave-assisted synthesis), and minimize waste generation is a critical future direction. asianpubs.org Solid-phase synthesis is one such green method that has shown promise for chromen-2-one derivatives. asianpubs.org

Table 1: Promising Synthetic Strategies for 3-acyl-6-chlorocoumarins

| Synthetic Strategy | Key Features | Potential Advantages for this compound |

|---|---|---|

| Knoevenagel Condensation with Novel Catalysts | Use of catalysts like ZrOCl₂·8H₂O or basic ionic liquids. asianpubs.orgresearchgate.net | Higher yields, shorter reaction times, and greener reaction conditions. asianpubs.orgresearchgate.net |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates. mdpi.com | Rapid synthesis, potential for improved yields, and reduced side reactions. mdpi.com |

| Metal-Free Tandem Oxidative Acylation and Cyclization | One-pot reaction of alkynoates with aldehydes using an oxidant like potassium persulfate. | High atom economy and avoidance of toxic metal catalysts. |

| Solid-Phase Synthesis | Reactions are carried out on a solid support, simplifying purification. asianpubs.org | Facilitates library synthesis for structure-activity relationship studies and offers a greener alternative. asianpubs.org |

Exploration of Novel Biological Targets and Mechanisms

Coumarin derivatives are known to interact with a wide array of biological targets, exhibiting activities such as anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. mdpi.comontosight.airesearchgate.net For this compound, a systematic exploration of its biological targets and mechanisms of action is a crucial next step.

Future research should focus on:

Broad-Spectrum Screening: Testing the compound against a wide panel of enzymes, receptors, and cell lines to identify novel biological activities. Known targets for similar coumarin derivatives include cholinesterases (AChE and BChE), lipoxygenase (LOX), and tyrosinase. researchgate.netnih.govnih.gov

Mechanism of Action Studies: Once a significant biological activity is identified, detailed mechanistic studies should be undertaken. For example, if anticancer activity is observed, investigations could focus on its effects on cell cycle progression, apoptosis induction, and specific signaling pathways. kuey.net Some coumarins have been shown to induce G1 phase arrest in the cell cycle. kuey.net

Chemoproteomics: Employing activity-based protein profiling and other chemoproteomic techniques to identify the direct molecular targets of the compound within a complex biological system.

Unexplored Target Classes: Investigating the interaction of the compound with less-explored target classes for coumarins, such as G-protein coupled receptors (GPCRs), ion channels, and transcription factors. Notably, some coumarin-like derivatives have been identified as potent agonists for the human G-protein-coupled receptor 35 (hGPR35). nih.gov

Table 2: Potential Biological Targets for this compound Based on Related Coumarin Derivatives

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Monoamine Oxidase B (MAO-B), Tyrosinase. researchgate.netnih.govacs.org | Alzheimer's disease, Parkinson's disease, skin pigmentation disorders. nih.govacs.org |

| Receptors | G-protein coupled receptor 35 (hGPR35). nih.gov | Inflammatory bowel disease, metabolic disorders. nih.gov |

| Cancer-Related Proteins | Various proteins involved in cell cycle regulation and apoptosis. kuey.net | Oncology. nih.gov |

Development of Structure-Based Design Strategies

To optimize the biological activity of this compound and develop more potent and selective analogs, structure-based design strategies are indispensable. This involves understanding the molecular interactions between the compound and its biological target(s).

Key approaches include:

Computational Modeling: Utilizing molecular docking and molecular dynamics simulations to predict the binding mode of the compound within the active site of a target protein. acs.orgfrontiersin.org This can provide insights into key interactions and guide the design of new derivatives.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with systematic modifications to the butyryl group, the chloro substituent, and other positions on the coumarin ring. frontiersin.org The biological activities of these analogs would then be evaluated to establish clear SAR.

X-ray Crystallography and NMR Spectroscopy: Obtaining high-resolution structural information of the compound in complex with its target protein. This provides a definitive picture of the binding mode and serves as a powerful tool for rational drug design.

Investigation of the Compound's Role in Multi-Target-Directed Ligands for Complex Diseases

Many complex diseases, such as Alzheimer's disease, cancer, and inflammatory disorders, are multifactorial in nature, involving multiple pathological pathways. nih.gov The development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple targets, is a promising therapeutic strategy. nih.gov

Future research in this area should involve:

Hybrid Molecule Design: Using the this compound scaffold as a starting point for designing hybrid molecules that incorporate other pharmacophores known to be active against different targets relevant to a specific complex disease. researchgate.net Coumarin-based hybrids have been explored for their potential in treating Alzheimer's disease by simultaneously inhibiting cholinesterases and monoamine oxidase B. acs.orgmdpi.com

Systems Biology Approach: Integrating data from biological screening, mechanism of action studies, and computational modeling to identify the most relevant combination of targets for a given disease and to design MTDLs with the desired polypharmacological profile.

Balancing Activity: A key challenge in MTDL design is to achieve a balanced activity profile against the selected targets. This requires careful optimization of the linker and the individual pharmacophores within the hybrid molecule.

By pursuing these future research directions, the full therapeutic potential of this compound can be systematically explored and exploited, potentially leading to the development of novel therapeutic agents for a range of human diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-butyryl-6-chloro-2H-chromen-2-one, and what key intermediates are involved?

- The synthesis typically involves a multi-step protocol starting with substituted phenols and malonic acid derivatives. For example, condensation of 6-chloro-4-hydroxy-2H-chromen-2-one with butyryl chloride under Friedel-Crafts acylation conditions yields the target compound. Zinc chloride or phosphorus oxychloride is often used as a catalyst . Key intermediates include halogenated chromenones and acylated precursors. Characterization of intermediates via NMR and mass spectrometry is critical to confirm structural integrity .

Q. How can the purity and identity of this compound be validated experimentally?

- Use a combination of chromatographic (HPLC, TLC) and spectroscopic methods:

- HPLC : Monitor purity using a C18 column with UV detection at 254 nm.

- NMR : Confirm the presence of the butyryl group (δ ~2.5–3.0 ppm for CH₂ and δ ~1.5–1.7 ppm for CH₃) and the chromenone backbone (δ ~6.5–8.0 ppm for aromatic protons) .

- Mass spectrometry : The molecular ion peak [M+H]⁺ should match the theoretical m/z of 284.024 (monoisotopic mass) .

Q. What crystallographic tools are recommended for resolving the crystal structure of this compound?

- SHELX suite : Use SHELXD for phase determination and SHELXL for refinement. For visualization, employ ORTEP-3 to generate thermal ellipsoid plots . Hydrogen bonding patterns can be analyzed using graph set theory (e.g., Etter’s rules) to identify motifs like R₂²(8) or C(6) chains .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the butyryl group in substitution reactions?

- The electron-withdrawing nature of the chromenone ring activates the carbonyl group for nucleophilic attack, but steric hindrance from the butyryl chain may limit accessibility. Computational studies (DFT) can quantify these effects by analyzing LUMO localization and charge distribution. Experimental validation involves comparing reaction rates with analogs (e.g., acetyl vs. propionyl derivatives) under controlled conditions .

Q. What strategies can resolve contradictions in biological activity data across studies?

- Case example : If one study reports anti-inflammatory activity while another shows no effect:

- Dose-response analysis : Confirm if activity thresholds were met.

- Structural analogs : Compare with 6-chloro-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one, which has similar substituents but differing pharmacokinetic profiles .

- Assay conditions : Check for solvent effects (e.g., DMSO vs. aqueous buffers) or cell line variability .

Q. How can hydrogen-bonding networks in the crystal lattice impact the compound’s stability and solubility?

- Use single-crystal X-ray diffraction to identify intermolecular interactions. For instance, the chromenone carbonyl may form C=O···H–O bonds with adjacent molecules, creating a robust lattice that reduces solubility. Graph set analysis (e.g., Etter’s classification) can categorize these interactions and guide co-crystallization strategies to modify solubility .

Methodological Considerations

Q. What precautions are necessary when handling this compound in electrophilic substitution reactions?

- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation.

- Reaction optimization : Pre-activate the chromenone ring with Lewis acids (e.g., AlCl₃) to enhance electrophilicity. Monitor reaction progress via TLC to avoid over-substitution .

Q. How can time-resolved spectroscopy elucidate photophysical properties relevant to bioimaging applications?

- Perform UV-Vis and fluorescence decay assays under varied pH and solvent conditions. For example, the compound’s fluorescence quantum yield may decrease in polar solvents due to excited-state proton transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.